REACTION_CXSMILES
|
[CH2:1]1[C:14]2[C:15]3=[C:16]4[C:11](=[CH:12][CH:13]=2)[CH:10]=[C:9]([C:17]([OH:19])=[O:18])[CH:8]=[C:7]4[CH:6]=[CH:5][CH:4]3[CH2:3][CH:2]1[C:20]([OH:22])=[O:21]>O.O.O.O.[N+]([O-])([O-])=O.[Zn+2].[N+]([O-])([O-])=O>[CH2:12]1[C:11]2[C:16]3=[C:7]([CH:8]=[C:9]([C:17]([OH:19])=[O:18])[CH:10]=2)[CH2:6][CH2:5][C:4]2=[C:15]3[C:14](=[CH:1][C:2]([C:20]([OH:22])=[O:21])=[CH:3]2)[CH2:13]1 |f:1.2.3.4.5.6.7|
|
Name
|
tetrahydropyrene-2,7-dicarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(CC2C=CC3=CC(=CC4=CC=C1C2=C34)C(=O)O)C(=O)O
|
Name
|
Zn(NO3)2·4H2O
|
Quantity
|
0.052 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature at a rate of 1° C./min
|
Type
|
FILTRATION
|
Details
|
The resultant sample (76%) was filtered
|
Type
|
WASH
|
Details
|
washed with DEF (3×5 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |